7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
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Overview
Description
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the triazoloquinoline family. This compound is characterized by the presence of a triazole ring fused to a quinoline structure, with a chlorine atom at the 7th position and a thiol group at the 1st position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors.
Introduction of the Thiol Group: The thiol group is introduced by treating the intermediate compound with thiourea, followed by conversion to its potassium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazoloquinoline derivatives.
Scientific Research Applications
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antiviral and antimicrobial activities. It has shown promising results against various pathogenic organisms.
Pharmacology: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral agent.
Biological Studies: It has been used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate with DNA, thereby inhibiting the replication of viruses and bacteria . Additionally, its thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline
- 4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 5-Methyl-1-[(2-oxo-2-(1-pyrrolidinyl)ethyl)thio]-[1,2,4]triazolo[4,3-a]quinoline
Uniqueness
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an antiviral and antimicrobial agent make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H8ClN3S |
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Molecular Weight |
249.72 g/mol |
IUPAC Name |
7-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
InChI |
InChI=1S/C11H8ClN3S/c1-6-4-10-13-14-11(16)15(10)9-3-2-7(12)5-8(6)9/h2-5H,1H3,(H,14,16) |
InChI Key |
FVEMYEZRAHRDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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